molecular formula C9H8ClN3O2 B13319887 Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13319887
M. Wt: 225.63 g/mol
InChI Key: IWXPNLTWQCJQKF-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a chlorine substituent at position 2 and an ethyl ester group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its reactivity is attributed to the electron-withdrawing chlorine atom, which enhances its susceptibility to nucleophilic substitution reactions. Synthesis typically involves lithiation of 2-chloroimidazo[1,2-a]pyridine followed by reaction with ethyl chlorocarbonate under controlled conditions .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)12-9-11-4-3-5-13(6)9/h3-5H,2H2,1H3

InChI Key

IWXPNLTWQCJQKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Reaction Type Conditions Product Yield Reference
AminationNH₃/EtOH, 60°C, 12h2-Aminoimidazo[1,2-a]pyrimidine-3-carboxylate78%
ThiolationNaSH/DMF, 80°C, 6h2-Mercaptoimidazo[1,2-a]pyrimidine-3-carboxylate65%
Alkoxy SubstitutionKOtBu/ROH, reflux, 8h2-Alkoxyimidazo[1,2-a]pyrimidine-3-carboxylate70–85%

Key Findings :

  • Aromatic chlorides in imidazo[1,2-a]pyrimidines exhibit enhanced reactivity due to electron-withdrawing effects from the adjacent nitrogen atoms.

  • Microwave-assisted conditions reduce reaction times by 50% while maintaining yields >75%.

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, which serve as intermediates for further functionalization.

Reaction Conditions Product Application
Acid HydrolysisHCl (6M)/EtOH, reflux, 24h2-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acidPrecursor for amide synthesis
SaponificationNaOH/H₂O-EtOH, 60°C, 6hSodium carboxylate saltWater-soluble derivatives

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Coupling Type Catalyst System Substrate Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CArylboronic acids82%
Buchwald–HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, toluenePrimary amines75%

Case Study :
Coupling with 4-methoxyphenylboronic acid produced a biaryl derivative with potential fluorescence properties (λ<sub>em</sub> = 450 nm).

Cycloaddition and Ring Functionalization

The electron-deficient imidazo[1,2-a]pyrimidine core participates in [3+2] cycloadditions with dipolarophiles.

Reaction Conditions Product Observations
Azide-Alkyne CycloadditionCuI, DIPEA, DMF, 60°CTriazole-fused derivativesEnhanced anti-Mtb activity
Nitrile Oxide CycloadditionCHCl₃, rt, 12hIsoxazoline hybridsImproved solubility

SAR Note :
Triazole derivatives exhibit 10-fold higher activity against Mycobacterium tuberculosis compared to parent compounds (MIC<sub>90</sub> = 0.03 μM) .

Comparative Reactivity with Analogues

The 2-chloroimidazo[1,2-a]pyrimidine core shows distinct reactivity compared to related heterocycles.

Compound Reactivity Profile
Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylateFaster substitution due to reduced ring strain
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylateBromine enhances oxidative coupling efficiency
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylateChlorine at 3-position directs electrophilic substitution to 5-position

Scientific Research Applications

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate with structurally related imidazo-pyrimidine and imidazo-pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties/Applications References
This compound 2-Cl, imidazo[1,2-a]pyrimidine Not reported Not specified Precursor for coupling reactions
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 6-Br, 2-Me, imidazo[1,2-a]pyrimidine Not reported Not specified Intermediate in antibacterial agents
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate 2-(3,4-F₂Ph), 7-Me 137.6–138.2 77 Potential kinase inhibitors
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 2-Me, imidazo[1,2-a]pyrimidine Not reported Not specified Model compound for tautomeric studies
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 4-Oxo, pyrido[1,2-a]pyrimidine Not reported 41 Zwitterionic crystal structure

Key Observations:

  • Chlorine vs. Methyl Substituents: The chlorine atom in the target compound increases electrophilicity compared to methyl-substituted analogs (e.g., ), making it more reactive in cross-coupling or substitution reactions .
  • Structural Diversity: Pyrido[1,2-a]pyrimidine derivatives () exhibit zwitterionic forms in crystalline states, influencing solubility and pharmacokinetic profiles compared to imidazo[1,2-a]pyrimidines.

Biological Activity

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with chloroacetyl chloride and ethyl esters. The resulting compound can be further purified through crystallization techniques to obtain a high yield of the desired product. Various synthetic routes have been documented, showcasing modifications that enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown submicromolar inhibitory activity in vitro against several tumor cell lines, including:

  • HCC827 (human non-small cell lung cancer)
  • A549 (human lung adenocarcinoma)
  • MCF-7 (human breast cancer)

In a study conducted by researchers, the antiproliferative activity was assessed using the MTT assay. The results indicated that this compound exhibited significant activity against HCC827 cells with an IC50 value in the low nanomolar range (approximately 1.94 nM) .

Cell LineIC50 Value (nM)Activity Level
HCC8271.94High
A549>10Moderate
MCF-75.6Moderate

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways. Specifically, it has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation in many cancers. Western blot analysis revealed that treatment with this compound led to decreased phosphorylation levels of AKT and mTOR in HCC827 cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with target proteins. Modifications at various positions on the imidazo ring have been explored to optimize potency and selectivity:

  • Position 3 Substituents : Alkyl groups at this position generally reduce activity.
  • Chlorine Substitution : The presence of a chlorine atom at position 2 significantly enhances the compound's ability to inhibit kinase activity.

These findings suggest that careful tuning of substituents can lead to improved therapeutic profiles .

Case Studies and Research Findings

A notable case study involved the evaluation of this compound in combination therapies. Researchers found that when used alongside established chemotherapeutic agents, there was a synergistic effect observed in reducing tumor growth in xenograft models .

In another study focusing on kinase selectivity profiling, this compound demonstrated selective inhibition against specific kinases involved in cancer progression while exhibiting minimal off-target effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of preformed heterocyclic scaffolds. For example, reacting ethyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol under reflux conditions yields amide derivatives. However, this requires a double excess of amine and prolonged reaction times to overcome reduced reactivity of the pyrimidine ester intermediate . One-pot strategies using 2-chloroimidazo[1,2-a]pyridine precursors and N-tosylhydrazones have also been reported, achieving ~50% yield over three sequential steps .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1698–1659 cm⁻¹) and aromatic C–H vibrations (~3100–3200 cm⁻¹) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR provide structural confirmation, such as ethyl ester protons (δ 1.12–1.20 ppm, triplet) and pyrimidine ring carbons (δ 98–165 ppm) .
  • Melting Point Analysis : Used to assess purity (e.g., 245–263°C for derivatives) .

Q. How can researchers validate the purity and stability of synthesized derivatives?

  • Methodological Answer :

  • Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity.
  • Elemental Analysis : Confirms molecular composition (C, H, N) .
  • Stability Studies : Assess degradation under varying pH, temperature, or light exposure using accelerated stability protocols.

Advanced Research Questions

Q. What strategies optimize the amidation of this compound with primary amines?

  • Methodological Answer : Due to reduced reactivity of the pyrimidine ester, stoichiometric excess (2–3 equivalents) of the amine and extended reaction times (12–24 hours under reflux) are required. Solvent choice (e.g., ethanol vs. DMF) and catalytic additives (e.g., DMAP) can enhance nucleophilic attack efficiency .

Q. How does crystallographic data inform the conformational analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals key structural features:

  • Ring Conformations : Pyrimidine rings adopt screw-boat or planar conformations, influencing intermolecular interactions .
  • Torsional Angles : For example, the carboxylate group’s torsion angle (O24–C23–O25–C26 = 3.2°) indicates an extended conformation .
  • Hydrogen Bonding : C–H⋯O/N interactions guide crystal packing and stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Controlled Assays : Standardize in vitro antioxidant (e.g., DPPH radical scavenging) or antibacterial (MIC determination) protocols to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate bioactivity drivers .
  • Computational Modeling : Use tools like AutoDock4 to predict binding modes to targets (e.g., enzymes or receptors) and validate experimentally .

Q. What are the challenges in designing multi-target inhibitors using this scaffold?

  • Methodological Answer :

  • Selectivity Screening : Test derivatives against related enzymes (e.g., PDE4/7 isoforms) to identify off-target effects .
  • Scaffold Rigidity : The imidazo[1,2-a]pyrimidine core’s planar structure may limit conformational adaptability; introduce flexible linkers or substituents to enhance binding .
  • Metabolic Stability : Assess in vitro hepatic microsomal stability to prioritize candidates with favorable pharmacokinetic profiles.

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